N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
Description
Historical Context and Discovery Timeline
The historical development of N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is rooted in the broader exploration of pyrazole chemistry. Pyrazole itself was first synthesized in 1898 by Hans von Pechmann through the reaction of acetylene with diazomethane, marking the inception of a versatile heterocyclic scaffold. The systematic introduction of substituents to the pyrazole ring began in the mid-20th century, driven by the quest for bioactive molecules. Fluorine incorporation into aromatic systems emerged as a key strategy in the 1980s, leveraging its electron-withdrawing effects to modulate pharmacokinetic profiles. The 4-fluorobenzyl moiety in this compound likely reflects early 21st-century advancements in fluorinated drug design, where fluorine’s role in enhancing metabolic stability and target binding became well-established.
Synthetic routes to analogous pyrazole derivatives, such as 4-fluoro-1H-pyrazole, were optimized by the early 2000s, employing hydrazine dihydrochloride and ethanol-water mixtures under reflux conditions. These methodologies laid the groundwork for functionalizing pyrazoles with complex substituents, including the 4-fluorobenzyl group. While the exact discovery date of this compound remains unspecified in literature, its structural features align with trends in anti-inflammatory and antimicrobial agent development circa 2010–2020, where pyrazole cores were frequently modified with fluorinated aryl groups.
Properties
CAS No. |
1855937-33-5 |
|---|---|
Molecular Formula |
C12H15ClFN3 |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-12(8-16(2)15-9)14-7-10-3-5-11(13)6-4-10;/h3-6,8,14H,7H2,1-2H3;1H |
InChI Key |
GOLYTTJADXBWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution: Primary Synthetic Pathway
The most widely reported method for synthesizing N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves nucleophilic substitution between 4-fluorobenzyl chloride and 1,3-dimethyl-1H-pyrazol-4-amine. This reaction proceeds under mild basic conditions, typically employing potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reaction Mechanism :
The amine group of 1,3-dimethyl-1H-pyrazol-4-amine acts as a nucleophile, displacing the chloride ion from 4-fluorobenzyl chloride. The reaction follows an SN2 pathway, facilitated by the electron-withdrawing fluorine atom on the benzyl group, which enhances the electrophilicity of the benzyl carbon.
Optimized Conditions :
- Molar Ratio : 1:1.2 (amine:benzyl chloride) to ensure complete conversion of the amine.
- Temperature : 60–80°C for 6–12 hours, balancing reaction rate and side-product formation.
- Solvent : DMF outperforms toluene or dichloromethane due to superior solubility of reactants.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 68–75% |
| Purity (HPLC) | ≥98% after recrystallization |
Industrial adaptations utilize continuous flow reactors to enhance mass transfer and reduce reaction time to 2–3 hours.
Vilsmeier-Haack Formylation: Alternative Route
A less common but efficient approach involves the Vilsmeier-Haack reaction, which introduces formyl groups to the pyrazole ring before benzylation. This method, detailed in a 2020 synthetic study, employs phosphoryl chloride (POCl₃) and DMF to generate the Vilsmeier reagent.
Key Steps :
- Formylation : 1,3-dimethyl-1H-pyrazol-4-amine reacts with the Vilsmeier reagent to yield 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
- Reductive Amination : The aldehyde intermediate undergoes reductive amination with 4-fluorobenzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol.
Advantages :
- Higher regioselectivity compared to direct substitution.
- Enables modular introduction of fluorobenzyl groups post-formylation.
Limitations :
- Additional purification steps required for the aldehyde intermediate.
- Overall yield reduced to 50–55% due to multi-step sequence.
One-Pot Multicomponent Synthesis
Recent advances highlight a catalyst-free one-pot method combining 2-cyanobenzaldehyde, hydrazine, and 4-fluorobenzylamine in ethanol under reflux. This approach circumvents intermediate isolation, streamlining production.
Reaction Overview :
- Cyclocondensation : Hydrazine and 2-cyanobenzaldehyde form a pyrazole ring.
- Benzylation : In situ reaction with 4-fluorobenzylamine introduces the fluorobenzyl group.
Conditions :
- Temperature : 80°C for 8 hours.
- Solvent : Ethanol with 10% aqueous KOH.
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 89–92% |
| Purity | 95–97% (crude) |
This method is favored for its operational simplicity and reduced waste generation.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow systems with immobilized catalysts (e.g., Amberlyst-15) achieve 85% yield at 100 g/hour throughput. Key parameters include:
Process Overview :
- Reactor Type : Tubular flow reactor with static mixers.
- Residence Time : 30 minutes at 70°C.
- Workup : In-line liquid-liquid extraction removes unreacted benzyl chloride.
Economic Considerations :
| Factor | Impact |
|---|---|
| Raw Material Cost | $120/kg (amine) |
| Energy Consumption | 15 kWh/kg product |
Purification and Characterization
Crude product purification typically involves recrystallization from ethanol/water (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane gradients.
Analytical Data :
- Melting Point : 146–148°C (lit. 145–147°C).
- ¹H NMR (DMSO-d₆) : δ 2.25 (s, 6H, CH₃), 4.35 (s, 2H, CH₂), 6.85–7.30 (m, 4H, Ar-H).
- HPLC-MS : [M+H]⁺ m/z 220.1 (calculated 220.2).
Challenges and Mitigation Strategies
Common Issues :
- Byproduct Formation : Over-alkylation generates bis-benzylated derivatives.
- Solution : Use excess amine (1.5 eq.) and controlled stoichiometry.
- Solvent Residues : DMF traces in final product.
- Solution : Replace DMF with acetonitrile or employ vacuum distillation.
Environmental Impact :
- Waste Streams : Chloride salts (e.g., KCl) require neutralization before disposal.
- Green Chemistry Metrics :
- E-factor : 8.2 (industrial process), 5.1 (one-pot method).
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, with reagents like sodium hydride or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine and analogs:
Key Observations :
- Fluorine vs. Chlorine : The 4-fluoro analog exhibits higher polarity compared to the 3-chloro derivative (), which may improve aqueous solubility. Chlorine’s larger atomic size increases molecular weight and alters hydrophobic interactions.
- Fluorine Position: The 2,3-difluoro analog () has higher lipophilicity than the mono-fluoro compound, which could enhance membrane permeability but reduce solubility.
Crystallographic and Hydrogen-Bonding Analysis
Crystal structures of related compounds (e.g., ) would typically be refined using SHELXL () and visualized via WinGX/ORTEP (). Key differences include:
- Hydrogen Bonding : The 4-fluorobenzyl group may engage in C–H···F interactions, whereas the 3-chloro analog () could form stronger Cl···H–N bonds due to chlorine’s polarizability .
- Packing Efficiency: Dimethyl groups on the pyrazole ring (target compound) may reduce crystal density compared to mono-methyl analogs ().
Biological Activity
N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound possesses a unique molecular structure characterized by a pyrazole ring with a 4-fluorobenzyl substituent and two methyl groups. Its molecular formula is , with a molecular weight of approximately 219.26 g/mol . The presence of the fluorine atom enhances the compound's stability and modulates its reactivity, making it a valuable candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In studies, the compound demonstrated varying degrees of inhibition, suggesting its potential as an antibacterial agent .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 14 |
| Staphylococcus aureus | 12 |
| Pseudomonas aeruginosa | 13 |
The results indicate that this compound can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
This compound has also been studied for its anticancer properties. Preliminary research suggests that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and apoptosis. The fluorobenzyl group is believed to enhance binding affinity to cancer-related targets, which could lead to more effective treatments.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors within biological systems. The fluorine atom in the benzyl moiety plays a crucial role in enhancing these interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activities that are pivotal in disease progression, particularly in cancer .
Case Studies
In one study focusing on the synthesis and evaluation of pyrazole derivatives, this compound was found to possess superior antibacterial activity compared to other derivatives lacking the fluorine substituent. This highlights the importance of structural modifications in enhancing biological efficacy .
Another investigation into its anticancer properties revealed that this compound could reduce tumor cell viability significantly in vitro. The study emphasized the need for further exploration into its mechanisms and potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
